
4-(sec-Butylamino)pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(sec-Butylamino)pyrimidine-2-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a sec-butylamino group at the 4-position and a carboxylic acid group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butylamino)pyrimidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a variety of methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the sec-Butylamino Group: The sec-butylamino group can be introduced via nucleophilic substitution reactions. For example, 4-chloropyrimidine can be reacted with sec-butylamine under basic conditions to yield 4-(sec-butylamino)pyrimidine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrimidine derivative with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(sec-Butylamino)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: sec-Butylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives such as pyrimidine-2,4-dicarboxylic acid.
Reduction: Formation of reduced derivatives such as 4-(sec-butylamino)pyrimidine-2-methanol.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-(sec-Butylamino)pyrimidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(sec-Butylamino)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrimidine-2-carboxylic acid: Similar structure but lacks the sec-butylamino group.
4-(tert-Butylamino)pyrimidine-2-carboxylic acid: Similar structure but with a tert-butylamino group instead of a sec-butylamino group.
4-(Isopropylamino)pyrimidine-2-carboxylic acid: Similar structure but with an isopropylamino group.
Uniqueness
4-(sec-Butylamino)pyrimidine-2-carboxylic acid is unique due to the presence of the sec-butylamino group, which can influence its chemical reactivity and biological activity. The sec-butyl group provides steric hindrance and hydrophobic interactions that can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C9H13N3O2 |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
4-(butan-2-ylamino)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-3-6(2)11-7-4-5-10-8(12-7)9(13)14/h4-6H,3H2,1-2H3,(H,13,14)(H,10,11,12) |
InChI Key |
YFMDCTCOIFZCJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=NC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


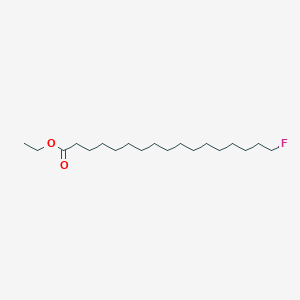
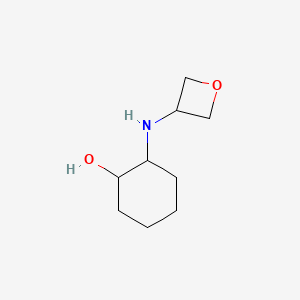
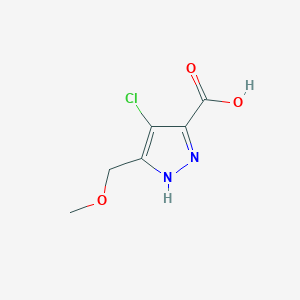
![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
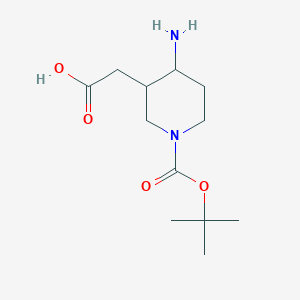
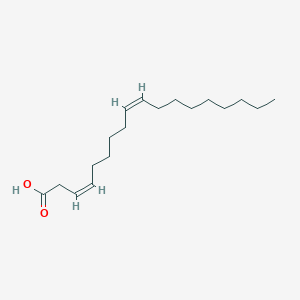
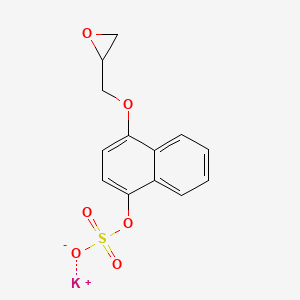


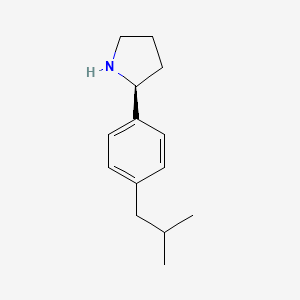
![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
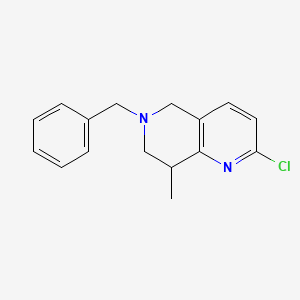
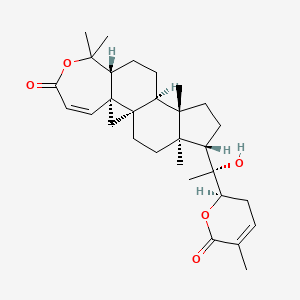
![5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
